molecular formula C15H15ClN4O3 B6687150 (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687150
M. Wt: 334.76 g/mol
InChI Key: AVGZWCWQNAIXIP-NSHDSACASA-N
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Description

The compound (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic molecule that features a complex structure incorporating a benzodioxole ring, a triazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodioxole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Triazole Moiety: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where the triazole moiety is linked to the pyrrolidine via a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the triazole and pyrrolidine rings.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole moiety, in particular, is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is explored for its anticancer and antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of cancer cells and bacteria by interfering with critical biological pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The benzodioxole ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with an imidazole ring instead of a triazole.

    (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(pyridylmethyl)pyrrolidin-1-yl]methanone: Contains a pyridine ring instead of a triazole.

Uniqueness

The uniqueness of (7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone lies in its combination of a triazole ring with a benzodioxole and pyrrolidine moiety. This specific arrangement allows for unique interactions with biological targets, potentially leading to higher efficacy and selectivity in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(7-chloro-1,3-benzodioxol-5-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-6-10(7-13-14(12)23-9-22-13)15(21)20-4-1-2-11(20)8-19-5-3-17-18-19/h3,5-7,11H,1-2,4,8-9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZWCWQNAIXIP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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